2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide
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Overview
Description
2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research indicates its potential use in developing new drugs for treating bacterial infections and possibly other diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial growth by interfering with essential bacterial enzymes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may disrupt cell wall synthesis or protein function in bacteria .
Comparison with Similar Compounds
Similar compounds to 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide include other furan derivatives such as:
2-[(5-Nitro-2-furanyl)methylene]hydrazinecarboxamide: Known for its antimicrobial properties.
(5-Phenylfuran-2-yl)methanamine derivatives: These compounds have been studied for their potential as human sirtuin 2 inhibitors, which are relevant in cancer and neurodegenerative diseases.
Properties
CAS No. |
13803-15-1 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
[(E)-(5-phenylfuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C12H11N3O2/c13-12(16)15-14-8-10-6-7-11(17-10)9-4-2-1-3-5-9/h1-8H,(H3,13,15,16)/b14-8+ |
InChI Key |
OEXTZFFHFSVLLY-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)N |
Origin of Product |
United States |
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